molecular formula C9H13N5O3 B5882616 1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine

1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine

Cat. No. B5882616
M. Wt: 239.23 g/mol
InChI Key: FSGULPGIJPQUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a derivative of piperidine and contains a nitro-triazole functional group. Its unique chemical structure makes it highly suitable for use in various research applications.

Mechanism of Action

The exact mechanism of action of 1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine is not fully understood. However, studies have shown that the compound may act by inhibiting various enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine may exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to exhibit antitumor properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The use of 1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine in scientific research offers several advantages. The compound is highly stable and can be easily synthesized in large quantities. It also exhibits potent biological activities, making it a valuable tool for studying various cellular processes.
However, the use of 1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine in lab experiments also has some limitations. The compound may exhibit cytotoxic effects at high concentrations, which can limit its use in certain applications. It may also exhibit non-specific effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for the use of 1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine in scientific research. One potential area of application is in the development of new antimicrobial agents. The compound's potent antimicrobial properties make it a promising candidate for the development of new antibiotics.
Another potential area of application is in the study of cellular processes involved in cancer. The compound's ability to induce apoptosis in cancer cells makes it a valuable tool for studying the mechanisms involved in cancer cell death.
Overall, 1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine is a highly versatile and valuable compound for use in scientific research. Its unique chemical structure and potent biological activities make it a valuable tool for studying various cellular processes and developing new therapeutic agents.

Synthesis Methods

The synthesis of 1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine involves the reaction of piperidine with 3-nitro-1H-1,2,4-triazole-1-acetic acid. The reaction is typically carried out under controlled conditions using appropriate solvents and catalysts. The resulting product is then purified through various methods to obtain a highly pure form of the compound.

Scientific Research Applications

1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit various biological activities, including antimicrobial, antifungal, and antitumor properties.

properties

IUPAC Name

2-(3-nitro-1,2,4-triazol-1-yl)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O3/c15-8(12-4-2-1-3-5-12)6-13-7-10-9(11-13)14(16)17/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGULPGIJPQUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethanone

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